molecular formula C9H11BrF2Si B8732948 (4-Bromo-2,3-difluorophenyl)trimethylsilane

(4-Bromo-2,3-difluorophenyl)trimethylsilane

Cat. No.: B8732948
M. Wt: 265.17 g/mol
InChI Key: DMLROFATEQWVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2,3-difluorophenyl)trimethylsilane is a useful research compound. Its molecular formula is C9H11BrF2Si and its molecular weight is 265.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrF2Si

Molecular Weight

265.17 g/mol

IUPAC Name

(4-bromo-2,3-difluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H11BrF2Si/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3

InChI Key

DMLROFATEQWVIK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C=C1)Br)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (7.86 grams (g), 78 mmol) was dissolved in tetrahydrofuran (THF; 104 mL) and cooled to −75° C. utilizing a dry ice/acetone bath. A solution of n-BuLi (2.5 M in hexanes; 22.80 mL, 57.0 mmol) was added dropwise, and the solution was again cooled to −75° C. 1-Bromo-2,3-difluorobenzene (10 g, 51.8 mmol) was dissolved in THF (25.9 mL), and the solution was added dropwise keeping the temperature below −60° C. The reaction mixture was then allowed to warm to −15° C. before cooling again to −75° C. TMSCl (7.29 mL, 57.0 mmol) was then added dropwise, and the reaction mixture was allowed to warm to 25° C. and then concentrated under vacuum. The residue was partitioned between ethyl acetate (EtOAc) and H2O. The organic phase was washed twice more with H2O and concentrated. Kugelrohr distillation at 88° C. provided the product in greater purity but an impurity was distilling at that temperature. Kugelrohr distillation of that purified distillate at 75° C. led to purer product but some product was left in the pot. This process yielded the title compound as a clear oil (3.0 g, 21.83%, 90% purity): 1H NMR (300 MHz, CDCl3) δ 7.28 (ddd, J=7.8, 5.2, 1.3 Hz, 1H), 6.98 (ddd, J=8.0, 4.8, 1.9 Hz, 1H), 0.32 (s, 9H); EIMS m/z 264, 266.
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
solvent
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
25.9 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.29 mL
Type
reactant
Reaction Step Four

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